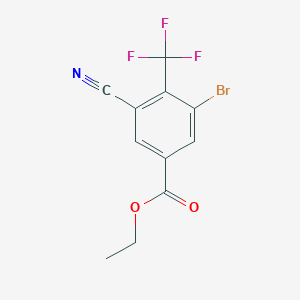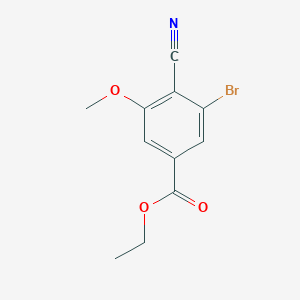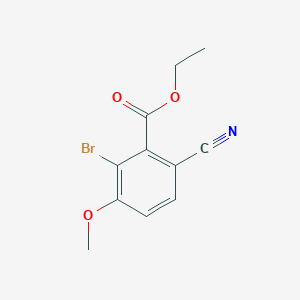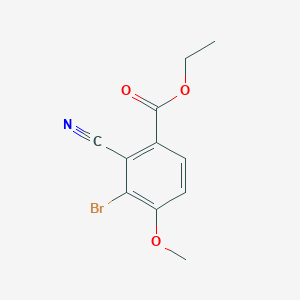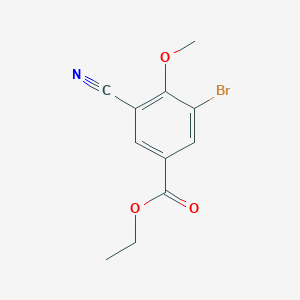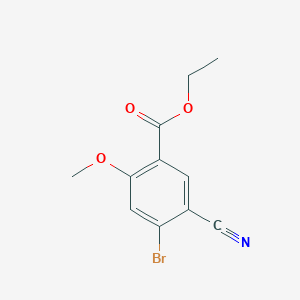
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate (EBCMPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. EBCMPA is an aromatic compound with a molecular formula of C10H10BrNO3 and a molecular weight of 267.09 g/mol. It is a colorless, water-soluble, and volatile liquid with a melting point of -9.5 °C and a boiling point of 122 °C. EBCMPA is an important starting material for the synthesis of various compounds, and it has been used in a wide range of research areas including medicinal chemistry, chemical biology, and biochemistry.
Applications De Recherche Scientifique
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various enzymes and receptors, as well as to study the biochemical and physiological effects of various drugs. It has also been used to study the pharmacology of various compounds and to identify and characterize new drugs. Additionally, Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has been used as a starting material for the synthesis of various compounds.
Mécanisme D'action
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate is believed to act as an agonist of the sigma-1 receptor, a G-protein-coupled receptor that is involved in the regulation of various physiological processes. The exact mechanism of action of Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate is still unknown, however, it is believed to interact with the sigma-1 receptor to modulate its activity.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate can modulate the activity of enzymes such as acetylcholinesterase and monoamine oxidase, as well as the activity of receptors such as the sigma-1 receptor. Additionally, Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. Additionally, it has a low melting point and boiling point, making it easy to handle and store. However, there are some limitations to using Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate in laboratory experiments. It is a volatile compound, and its solubility in water is low, making it difficult to use in aqueous solutions. Additionally, it is a relatively unstable compound, and its half-life in aqueous solutions is relatively short.
Orientations Futures
The potential applications of Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate are still being explored. Future research could focus on the development of new synthesis methods for Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate, as well as the identification and characterization of new compounds that could be used as agonists or antagonists of the sigma-1 receptor. Additionally, research could focus on the development of new methods for the detection and quantification of Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate in biological samples. Finally, research could focus on the potential therapeutic applications of Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate, such as the treatment of neurological disorders or cancer.
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-2-cyano-6-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-9(7-14)10(13)4-5-11(8)16-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJYRVJBEISJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-6-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



